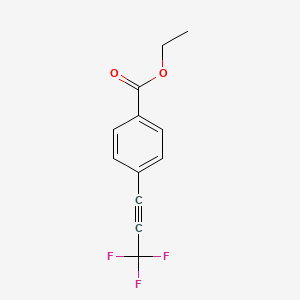

Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(3,3,3-trifluoroprop-1-ynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-8-12(13,14)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJSUSSAXSRUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460553 | |

| Record name | ethyl 4-trifluoroprop-1-ynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573979-96-1 | |

| Record name | ethyl 4-trifluoroprop-1-ynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Ethyl 4 3,3,3 Trifluoroprop 1 Yn 1 Yl Benzoate

Reactivity of the Trifluoropropynyl Group

The trifluoromethyl group (CF3), with its strong electron-withdrawing properties, polarizes the alkyne triple bond, rendering the internal carbon atom electrophilic and the terminal carbon atom susceptible to nucleophilic attack. This electronic feature is central to the diverse reactivity of the trifluoropropynyl group.

The polarized nature of the trifluoromethylated alkyne allows for both electrophilic and nucleophilic additions. Electrophilic additions are generally slower compared to non-fluorinated alkynes due to the deactivating effect of the CF3 group. However, under appropriate conditions, reactions with electrophiles can occur.

Nucleophilic additions, on the other hand, are facilitated by the electron-deficient nature of the alkyne. A variety of nucleophiles can add across the triple bond. For instance, the addition of organocuprates to trifluoromethylated alkynes proceeds to give trifluoromethyl-substituted alkenes. The regioselectivity of these additions is controlled by the electronic and steric properties of the nucleophile and the alkyne.

Table 1: Examples of Nucleophilic Additions to Trifluoromethylated Alkynes

| Nucleophile | Reagent | Product Type |

| Organocuprate | R₂CuLi | Trifluoromethyl-substituted alkene |

| Thiol | RSH | Vinyl sulfide |

| Amine | R₂NH | Enamine |

Trifluoromethylated alkynes are excellent partners in various cycloaddition reactions, leading to the formation of highly functionalized cyclic and heterocyclic systems. The electron-deficient nature of the alkyne enhances its reactivity as a dipolarophile or dienophile.

[2+2] and [4+2] Annulations: These reactions provide access to four- and six-membered rings, respectively. For example, the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with vinylcyclopropanes can be applied to substrates with alkyne functionalities, suggesting a potential pathway for constructing complex fluorinated N-heterocycles from precursors like Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate. acs.org Transition metal-catalyzed [4+2] annulations of aromatic compounds with alkynes are a powerful method for building benzoheterocycles. researchgate.net

1,3-Dipolar Cycloadditions: This class of reactions is particularly effective with trifluoromethylated alkynes for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org The reaction involves a 1,3-dipole reacting with the alkyne (the dipolarophile). organic-chemistry.orgwikipedia.org The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory, with the electron-withdrawing trifluoromethyl group directing the orientation of the dipole. acs.orgnih.gov For example, the reaction of nitrilimines with trifluoroacetonitrile, a related fluorinated π-system, shows complete regioselectivity. mdpi.com A variety of dipoles, including azides, nitrile oxides, and nitrones, can be employed. organic-chemistry.orgwikipedia.org Solvent polarity can influence the rate of these reactions. rsc.org

Table 2: Examples of Cycloaddition Reactions with Trifluoromethylated Alkynes

| Reaction Type | Reactant | Product Type |

| [2+2] Cycloaddition | Alkene | Cyclobutene derivative |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Cyclohexadiene derivative |

| 1,3-Dipolar Cycloaddition | Azide | Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazoline |

Transition metal catalysis offers a powerful toolkit for the selective functionalization of the trifluoropropynyl group.

Hydroarylation: The addition of an aryl group and a hydrogen atom across the triple bond can be achieved using catalysts such as ruthenium. Ruthenium(II)-catalyzed hydroarylation of in situ generated 3,3,3-trifluoropropyne (B1345459) with (hetero)arenes provides a direct route to β-(E)-trifluoromethylstyrenes. semanticscholar.orgnih.gov This methodology is scalable and proceeds via a C-H bond activation mechanism. semanticscholar.orgnih.gov Palladium catalysts have also been employed for the hydroarylation of N-propargyl benzamides with boronic acids. nih.gov

Thiolation: The addition of a thiol to the alkyne can be accomplished through various methods. Radical-mediated trifluoromethylthiolation can lead to the formation of SCF3-containing compounds. researchgate.net A direct trifluoromethylthiolation of terminal alkynes has been reported using a hypervalent trifluoromethylthio-iodine(III) reagent in a fluorinated alcohol. rsc.org Furthermore, a syn-selective carbotrifluoromethylthiolation of internal alkynes has been achieved by merging Ni-catalyzed carbomagnesiation with a subsequent Cu-mediated trifluoromethylthiolation. nih.govacs.org

Bis-trifluoromethylation: The simultaneous addition of two trifluoromethyl groups across the alkyne has been developed using copper-based catalysts. This reaction can be mediated by reagents such as bpyCu(CF3)3 under blue light irradiation, leading to the formation of E-hexafluorobutenes with high yield and stereoselectivity. nih.govresearchgate.netnih.gov The reaction is believed to proceed through a radical mechanism. nih.govthieme-connect.com Another approach involves the use of the Togni reagent in the presence of a copper catalyst. thieme-connect.comrsc.org

The trifluoropropynyl group can participate in radical reactions, often initiated by a radical source that adds to the alkyne. This initial addition generates a vinyl radical intermediate, which can then be trapped by another species. For example, a radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes has been demonstrated. rsc.orgresearchgate.net This process involves the addition of a sulfonyl radical to the alkyne, followed by trapping of the resulting vinyl radical with a trifluoromethyl source. rsc.orgresearchgate.net Photoredox catalysis can also be employed to generate radicals for addition to trifluoromethyl alkynes. acs.org

Reactivity of the Benzoate (B1203000) Ester Moiety

The benzoate ester moiety of this compound undergoes reactions typical of carboxylic acid esters, most notably nucleophilic acyl substitution.

These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org Base-promoted hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group. libretexts.orgsserc.org.ukyoutube.com The rate of hydrolysis can be influenced by the solvent system. iosrjournals.org

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed.

Aminolysis: The reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This reaction is typically slower than hydrolysis and often requires heating. The mechanism is analogous to base-promoted hydrolysis, with the amine acting as the nucleophile. libretexts.org

Reduction Reactions (e.g., Hydride Reductions)

The reduction of this compound can selectively target either the ester or the alkyne functionality, or both, depending on the reducing agent and reaction conditions employed.

Hydride Reductions:

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester group to a primary alcohol. libretexts.orgbyjus.commasterorganicchemistry.com The electron-withdrawing trifluoromethyl group, however, can decrease the electrophilicity of the ester carbonyl, potentially requiring more forcing conditions for the reduction to proceed efficiently. libretexts.org The general mechanism for ester reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.orgmasterorganicchemistry.com

The alkyne functionality can also be reduced by hydride reagents, although this is less common than the reduction of the ester. The specific outcome of the alkyne reduction would depend on the reaction conditions and the nature of the hydride reagent.

| Reagent | Target Functional Group | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | Ester | (4-(3,3,3-trifluoroprop-1-yn-1-yl)phenyl)methanol |

| Sodium Borohydride (NaBH₄) | Ester (under harsh conditions or with activators) | (4-(3,3,3-trifluoroprop-1-yn-1-yl)phenyl)methanol |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Alkyne and potentially Ester | (Z)- or (E)-4-(3,3,3-trifluoroprop-1-en-1-yl)benzoate, Ethyl 4-(3,3,3-trifluoropropyl)benzoate |

Catalytic Hydrogenation:

Catalytic hydrogenation offers another avenue for the reduction of the alkyne in this compound. The choice of catalyst and reaction conditions can control the extent of reduction and the stereochemistry of the resulting alkene. For instance, using a poisoned catalyst like Lindlar's catalyst would likely lead to the syn-addition of hydrogen, yielding the corresponding (Z)-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, would favor the formation of the (E)-alkene. Complete hydrogenation with a catalyst like palladium on carbon would reduce the alkyne to an alkane. It is important to note that under certain conditions, the ester functionality could also be susceptible to reduction, particularly at elevated temperatures and pressures.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The ester functionality of this compound is the primary site of attack for nucleophilic organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions typically result in the formation of tertiary alcohols. prepp.inathabascau.camiracosta.educhegg.com

The reaction mechanism involves the initial nucleophilic addition of the organometallic reagent to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone. A second equivalent of the organometallic reagent then rapidly adds to the newly formed, and generally more reactive, ketone to yield a tertiary alcohol upon acidic workup. prepp.inathabascau.cachegg.comudel.edu

For example, the reaction of this compound with two equivalents of phenylmagnesium bromide would be expected to produce 1,1-diphenyl-1-(4-(3,3,3-trifluoroprop-1-yn-1-yl)phenyl)methanol.

| Organometallic Reagent | Expected Product (after workup) |

| Phenylmagnesium Bromide (PhMgBr) | 1,1-Diphenyl-1-(4-(3,3,3-trifluoroprop-1-yn-1-yl)phenyl)methanol |

| n-Butyllithium (n-BuLi) | 5-(4-(3,3,3-trifluoroprop-1-yn-1-yl)phenyl)-5-nonanol |

Interplay of Fluorine, Alkyne, and Ester Functional Groups on Reactivity

The chemical behavior of this compound is a direct consequence of the electronic interplay between its constituent functional groups. The trifluoromethyl group, being a potent electron-withdrawing group, exerts a significant inductive effect (-I) across the molecule. This effect has several important consequences for the reactivity of the alkyne and ester moieties.

The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and also reduces the nucleophilicity of the ester carbonyl group. This deactivation can make reactions at the ester, such as reduction or attack by weaker nucleophiles, more challenging compared to unsubstituted ethyl benzoate.

Conversely, the trifluoromethyl group activates the alkyne towards nucleophilic attack. The polarization of the triple bond is enhanced, making the carbon atom further from the trifluoromethyl group more electrophilic and thus more susceptible to attack by nucleophiles.

Regio- and Stereoselectivity in Reactions of this compound

The presence of the trifluoromethyl group is a key determinant of the regio- and stereoselectivity observed in reactions involving the alkyne of this compound.

In nucleophilic addition reactions to the alkyne, the regioselectivity is primarily governed by the strong inductive effect of the trifluoromethyl group. Nucleophiles will preferentially attack the carbon atom of the triple bond that is further away from the electron-withdrawing CF₃ group. This is because the partial positive charge is more localized on this carbon, making it the more electrophilic site.

For example, in a hypothetical addition of a generic nucleophile (Nu⁻) to the alkyne, the attack would occur at the carbon atom attached to the benzene ring, leading to the formation of a vinyl anion intermediate. Subsequent protonation would then yield the corresponding alkene.

The stereoselectivity of such additions would depend on the nature of the nucleophile and the reaction conditions. For instance, in catalytic hydrogenations, the use of specific catalysts can lead to either syn or anti addition of hydrogen, resulting in the formation of either the (Z)- or (E)-alkene, respectively.

Similarly, in reactions involving organometallic reagents, while the primary reaction site is the ester, the potential for side reactions at the activated alkyne exists. The regioselectivity of such a side reaction would again be dictated by the electronic influence of the trifluoromethyl group.

| Reaction Type | Directing Group | Regiochemical Outcome | Stereochemical Outcome |

| Nucleophilic addition to alkyne | Trifluoromethyl group | Attack at the carbon distal to the CF₃ group | Dependent on reaction conditions and nucleophile |

| Catalytic Hydrogenation of alkyne | Catalyst and conditions | N/A | Can be selective for (Z) or (E) isomer |

Mechanistic Investigations of Reactions Involving Ethyl 4 3,3,3 Trifluoroprop 1 Yn 1 Yl Benzoate

Elucidation of Reaction Mechanisms in Fluorinated Alkyne Chemistry

The chemistry of fluorinated alkynes is characterized by unique reaction mechanisms stemming from the electronic properties of the fluorine substituents. The trifluoromethyl group, in particular, imparts a strong inductive effect that polarizes the carbon-carbon triple bond, making it susceptible to a variety of transformations.

Common mechanistic pathways investigated in the context of trifluoromethylated alkynes include:

Radical Additions: Many trifluoromethylation reactions proceed via radical pathways. For instance, the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor can initiate a cascade, starting with the addition of the radical to the alkyne. mdpi.com This forms a vinyl radical intermediate, which can then be trapped or undergo further reactions. researchgate.net Experimental evidence for radical involvement often comes from trapping experiments using agents like TEMPO or observations of side reactions like solvent deuteration. nih.gov

Electrophilic and Nucleophilic Additions: The polarized nature of the CF₃-substituted alkyne bond facilitates both electrophilic and nucleophilic additions. Gold-catalyzed hydration, for example, involves the activation of the alkyne towards nucleophilic attack by water. researchgate.net

Cycloadditions: Trifluoromethylated alkynes are valuable partners in cycloaddition reactions. In the Pauson-Khand reaction, the alkyne first coordinates to a cobalt center before undergoing a [2+2+1] cycloaddition with an alkene and carbon monoxide. beilstein-journals.org Other examples include [3+2] cycloadditions with ylides to form substituted tetrahydrothiophenes. researchgate.net

Pericyclic Reactions: Thermal rearrangements of cycloadducts derived from trifluoromethylated alkynes have been studied, revealing complex pericyclic pathways such as intramolecular Diels-Alder reactions. researchgate.net

The elucidation of these mechanisms relies on a combination of kinetic studies, isotopic labeling, characterization of intermediates, and computational modeling to map out the potential energy surfaces of the reactions.

Role of Transition Metal Catalysis in Activating and Directing Reactivity

Transition metals are indispensable tools for activating the otherwise stable alkyne triple bond and directing the outcome of reactions with high selectivity. Various metals have been employed to catalyze transformations of trifluoromethyl alkynes, each exhibiting distinct modes of action.

Key Roles of Transition Metal Catalysts:

Alkyne Activation: Metals like gold, palladium, and rhodium can act as π-Lewis acids, coordinating to the alkyne and activating it for nucleophilic attack. This is a key step in processes like gold-catalyzed hydration. researchgate.net

Redox Cycling: Many catalytic cycles involve changes in the oxidation state of the metal. For example, copper-catalyzed trifluoromethylation can proceed through Cu(I)/Cu(III) cycles, involving steps like oxidative addition and reductive elimination. nih.gov

Template Effects: In reactions like the Pauson-Khand reaction, the dicobalt octacarbonyl reagent forms a stable complex with the alkyne, acting as a template to bring the alkyne, alkene, and a carbonyl ligand together for the cyclization to occur. beilstein-journals.org

Carbene Formation: Transition metals can react with precursors like diazo compounds to generate metal carbenes, which are highly reactive intermediates capable of undergoing insertion or cyclization reactions. snnu.edu.cn

The choice of metal, ligand, and reaction conditions is critical for controlling the chemo-, regio-, and stereoselectivity of the transformation.

| Metal Catalyst | Typical Reaction | Mechanism of Activation | Reference |

|---|---|---|---|

| Gold (Au) | Hydration, Fluorination | π-Lewis acid activation of the alkyne for nucleophilic attack. | researchgate.net |

| Cobalt (Co) | Pauson-Khand Reaction | Formation of a stable alkyne-cobalt complex, followed by migratory insertion. | beilstein-journals.org |

| Copper (Cu) | Trifluoromethylation | Redox cycling (e.g., Cu(I)/Cu(III)) involving radical intermediates and reductive elimination. | nih.gov |

| Palladium (Pd) | Cross-coupling, C-H Activation | Oxidative addition and reductive elimination cycles. | nih.gov |

| Rhodium (Rh) | C-H Activation, Annulation | Formation of rhodacycle intermediates. | snnu.edu.cn |

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl group is not a mere spectator; its electronic and steric properties actively steer the course of reactions. Its influence is a cornerstone of designing selective syntheses using trifluoromethylated alkynes.

Electronic Influence: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. mdpi.comnih.gov This inductive effect creates a significant dipole moment along the alkyne, making the internal carbon atom (β to the CF₃ group) more electrophilic. This polarization dictates the regioselectivity of many addition reactions. In gold-catalyzed hydration, for example, water preferentially attacks this more electrophilic β-carbon, leading to the formation of trifluoromethylated ketones as single regioisomers. researchgate.net

Steric Hindrance: The CF₃ group is significantly bulkier than a hydrogen or methyl group. mdpi.com This steric demand can override electronic preferences in certain reactions. A classic example is the cobalt-mediated Pauson-Khand reaction. While electronic factors would favor placing the bulky CF₃ group at the β-position of the resulting cyclopentenone, the reaction often yields the α-trifluoromethyl product. beilstein-journals.org This is attributed to the steric clash during the migratory insertion step of the alkene into the cobalt-alkyne complex, which favors the pathway where the larger substituent is positioned away from the incoming alkene. beilstein-journals.org

Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group highly resistant to metabolic degradation, a property that is leveraged extensively in medicinal chemistry. mdpi.comnih.gov

The interplay between these electronic and steric effects allows the trifluoromethyl group to be used as a powerful "directing group" to control reaction outcomes. researchgate.net

Computational and Theoretical Approaches to Mechanistic Studies (e.g., Density Functional Theory, Quantum Chemical Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex mechanisms of reactions involving fluorinated compounds. researchgate.netresearchgate.net These theoretical approaches complement experimental findings by providing detailed energetic and structural information about transition states and intermediates that are often too transient to be observed directly. nih.govresearchgate.net

Applications of Computational Studies:

Mapping Reaction Pathways: DFT calculations can map the entire potential energy surface of a reaction, identifying the lowest energy pathway. This has been used to calculate the Gibbs free energies for intermediates and transition states in copper-mediated bis(trifluoromethylation) of alkynes, supporting a mechanism involving radical addition and reductive elimination. nih.gov

Determining Rate-Limiting Steps: By calculating the energy barriers for each step in a proposed catalytic cycle, the turnover-limiting step can be identified.

Explaining Selectivity: Computational models can rationalize observed regioselectivity and stereoselectivity. For instance, DFT studies on the Pauson-Khand reaction can quantify the steric and electronic interactions that lead to the observed product distribution.

Validating Mechanistic Hypotheses: Theoretical calculations are used to support or refute proposed mechanisms. In fluorination reactions, DFT can model reaction pathways to understand how factors like ligand structure and substrate electronics influence reactivity and selectivity. nih.govresearchgate.net

Information regarding "Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate" is not available in the public domain.

A thorough and extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed article as per the provided outline.

While general information on related classes of compounds, such as trifluoromethylated alkynes and aryl benzoates, is available, there is no retrievable content that directly addresses "this compound." Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions.

Applications in Organic Synthesis and Materials Science

Role in Fluorine Chemistry and Fluorinated Materials Design

Polymerization of Fluorinated Alkyne Derivatives

The polymerization of fluorinated alkyne derivatives, such as Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate, represents a significant area of research in materials science. The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into polymer structures can impart a range of desirable properties. These include enhanced thermal stability, chemical resistance, low surface energy, and specific optical and electronic characteristics. mdpi.comnasa.gov The unique properties of fluorinated polymers make them suitable for a variety of high-performance applications. mdpi.com

The polymerization of phenylacetylene (B144264) derivatives containing trifluoromethyl groups is an area of active investigation. acs.orgacs.org Rhodium-based catalysts are often employed for the polymerization of substituted acetylenes, as they can provide good control over the polymerization process and the properties of the resulting polymer. mdpi.com The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the molecular weight, polydispersity, and stereoregularity of the polymer, which in turn influence its macroscopic properties.

While the specific polymerization of this compound is not extensively detailed in the currently available literature, studies on analogous fluorine-containing phenylacetylenes provide insights into the expected synthetic approaches and material properties. Research on the polymerization of o-trifluoromethyl(phenylacetylene) has demonstrated the feasibility of producing high molecular weight polymers using rhodium and molybdenum catalysts. researchgate.net

The general approach to the polymerization of such monomers involves the use of a transition metal catalyst, often a rhodium complex, in an appropriate organic solvent. The reaction conditions, including temperature and monomer concentration, are optimized to achieve the desired polymer characteristics. The resulting fluorinated polyacetylenes are typically characterized by various analytical techniques to determine their molecular weight, thermal stability, and other relevant properties.

Due to the lack of specific experimental data in the public domain for the polymerization of this compound, a detailed data table with specific research findings cannot be provided at this time. Further research and publication in this specific area are needed to fully characterize the polymerization behavior of this compound and the properties of the resulting polymer.

Advanced Analytical and Characterization Methodologies for Ethyl 4 3,3,3 Trifluoroprop 1 Yn 1 Yl Benzoate

The definitive structural confirmation and purity assessment of Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate rely on a suite of sophisticated analytical techniques. These methodologies provide unambiguous evidence of its covalent framework, three-dimensional arrangement in the solid state, and quantitative purity.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Trifluoropropynyl Benzoates

The synthesis of trifluoromethylated alkynes, including trifluoropropynyl benzoates, is an area of active investigation. researchgate.net Current methods often rely on copper-catalyzed reactions or the use of specific trifluoromethylating reagents. organic-chemistry.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas of future development include:

Photoredox and Electrochemical Methods: Visible-light photoredox catalysis and electrochemical synthesis are emerging as powerful tools in organic chemistry. mdpi.comrsc.org These methods offer mild reaction conditions and the ability to generate reactive radical intermediates from readily available precursors. Future work will likely explore the application of these techniques for the direct trifluoromethylation of alkyne-substituted benzoates, potentially avoiding the need for pre-functionalized starting materials.

Earth-Abundant Metal Catalysis: While copper catalysis is well-established, there is a growing interest in using more abundant and less toxic metals like iron. The development of iron-catalyzed cross-coupling reactions for the synthesis of trifluoropropynyl benzoates would offer a more cost-effective and environmentally friendly alternative.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of flow-based methods for the synthesis of trifluoropropynyl benzoates could enable their production on a larger scale for industrial applications.

A comparative table of current and potential future synthetic methodologies is presented below:

| Methodology | Current Approaches | Potential Future Directions |

| Catalyst | Copper, Palladium | Iron, Nickel, Cobalt (Earth-Abundant Metals) |

| Energy Source | Thermal Heating | Visible Light (Photoredox), Electricity (Electrochemistry) |

| Process | Batch Synthesis | Continuous Flow Synthesis |

| Reagents | Stoichiometric Trifluoromethylating Agents | Catalytic generation of CF3 radicals from bulk chemicals |

Exploration of New Reactivity Modes and Catalytic Systems

The trifluoromethyl group significantly influences the reactivity of the adjacent alkyne, making trifluoropropynyl benzoates valuable building blocks for the synthesis of complex molecules. Future research will undoubtedly uncover new reactivity patterns and develop novel catalytic systems to exploit them.

Emerging areas of exploration include:

Difunctionalization Reactions: The simultaneous introduction of two different functional groups across the alkyne bond is a powerful strategy for rapidly increasing molecular complexity. mdpi.com Future work will likely focus on developing catalytic systems that can achieve novel difunctionalization reactions of trifluoropropynyl benzoates, leading to the synthesis of highly substituted and functionalized trifluoromethylated alkenes.

Cyclization and Annulation Reactions: Trifluoropropynyl benzoates can serve as precursors for the synthesis of fluorinated heterocyclic and carbocyclic compounds. rsc.org The development of new catalytic systems, including those based on gold or platinum, could enable novel cyclization and annulation cascades, providing access to a diverse range of complex molecular architectures.

Asymmetric Catalysis: The synthesis of chiral trifluoromethylated compounds is of great importance in medicinal chemistry. Future research will likely focus on the development of enantioselective transformations of trifluoropropynyl benzoates using chiral catalysts, providing access to enantioenriched building blocks for drug discovery.

Applications in Emerging Fields of Chemical Science

The unique properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make compounds like ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate attractive for a range of applications. mdpi.com

Potential future applications include:

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals. mdpi.com Trifluoropropynyl benzoates can serve as versatile building blocks for the synthesis of novel drug candidates. researchgate.net Future research may involve incorporating this scaffold into molecules targeting a variety of diseases, with the trifluoromethyl group potentially enhancing properties like binding affinity and metabolic stability.

Materials Science: Aryl alkynes are important components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a trifluoromethyl group can modulate the electronic properties and improve the stability of these materials. acs.org Future research could explore the synthesis of polymers and other advanced materials derived from this compound for applications in electronics and photonics. acs.org

Agrochemicals: Fluorinated compounds are also widely used in the agrochemical industry. mdpi.com The trifluoropropynyl benzoate (B1203000) scaffold could be explored for the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Computational Prediction and Design of New Transformations and Materials

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting the properties of new molecules and materials. researchgate.net

Future computational studies on trifluoropropynyl benzoates could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing valuable insights into the mechanisms of new synthetic transformations. researchgate.net This can aid in the optimization of reaction conditions and the rational design of more efficient catalysts.

Prediction of Material Properties: Computational methods can be used to predict the electronic and photophysical properties of materials derived from trifluoropropynyl benzoates. This can guide the design of new materials with tailored properties for specific applications in electronics and photonics.

Virtual Screening for Biological Activity: Molecular docking and other computational techniques can be used to screen virtual libraries of compounds containing the trifluoropropynyl benzoate scaffold for potential biological activity. This can help to identify promising candidates for further experimental investigation in drug discovery programs.

The table below summarizes the potential impact of computational chemistry in advancing the field:

| Area of Impact | Computational Tools | Expected Outcomes |

| Synthetic Chemistry | DFT, Transition State Theory | Rational catalyst design, Optimization of reaction conditions |

| Materials Science | Molecular Dynamics, Quantum Chemistry | Prediction of electronic and optical properties, Design of novel materials |

| Medicinal Chemistry | Molecular Docking, QSAR | Identification of potential drug candidates, Prediction of ADMET properties |

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via gold-catalyzed fluoroarylation of alkynes, as demonstrated in analogous trifluoromethylated benzoate derivatives. Key parameters include catalyst selection (e.g., AuCl₃), solvent polarity, and temperature control to minimize side reactions. Yields can reach ~83% under optimized conditions, with purity confirmed via thin-layer chromatography (TLC) and NMR spectroscopy . Post-synthesis purification using column chromatography (hexane/ethyl acetate gradients) ensures high purity (>99:1 ratio) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. Key signals include:

- ¹H NMR : Aromatic protons (δ 8.06 ppm, doublet) and ester methyl group (δ 3.94 ppm, singlet) .

- ¹⁹F NMR : A distinct triplet at δ -50.20 ppm for the -CF₃ group .

- IR Spectroscopy : Stretching vibrations at ~2251 cm⁻¹ (C≡C) and ~1649 cm⁻¹ (ester C=O) confirm functional groups .

Mass spectrometry (LRMS) with m/z 228.0 [M⁺] validates molecular weight .

Q. How can researchers ensure the reproducibility of synthetic procedures for this compound across different laboratories?

- Answer : Standardize protocols by:

- Precisely controlling reaction stoichiometry and degassing solvents to avoid moisture-sensitive side reactions.

- Using internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis.

- Documenting solvent batch sources, as impurities in deuterated solvents (e.g., CDCl₃) can alter spectroscopic reproducibility .

Advanced Research Questions

Q. What strategies can resolve discrepancies in observed vs. calculated spectroscopic data for this compound?

- Answer :

- NMR Anomalies : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, coupling constants (J = 258.6 Hz for ¹³C-¹⁹F in CF₃) help distinguish electronic environments .

- Computational Validation : Compare experimental data with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ORCA. This approach clarifies electronic effects of the trifluoropropynyl group on aromatic ring electron density .

Q. How does the trifluoropropynyl moiety influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Answer : The -CF₃ group acts as a strong electron-withdrawing substituent, activating the alkyne for [2+2] cycloadditions or Sonogashira couplings. Mechanistic studies using isotopic labeling (¹³C-alkyne) and in-situ IR spectroscopy can track intermediate formation. For example, the trifluoropropynyl group’s electron deficiency enhances reactivity with electron-rich dienes in Diels-Alder reactions .

Q. What experimental designs are recommended to study the compound’s potential interactions with biological targets (e.g., enzymes or receptors)?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets such as cyclooxygenase (COX) or kinase enzymes, leveraging structural analogs with known bioactivity .

- In Vitro Assays : Perform fluorescence polarization assays to measure competitive binding against fluorogenic substrates. For instance, monitor inhibition of COX-2 via prostaglandin E₂ (PGE₂) ELISA, referencing protocols from related trifluoromethylated benzoates .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the compound’s stability under varying pH or temperature conditions?

- Answer :

- Conduct accelerated stability studies using HPLC to track degradation products. For example, acidic conditions may hydrolyze the ester group, forming 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoic acid. Compare degradation kinetics at 25°C vs. 40°C to model shelf-life .

- Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds (>150°C) and correlate with TGA mass loss profiles .

Q. What statistical approaches are suitable for analyzing dose-response data in biological studies involving this compound?

- Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.

- Address outliers via Grubbs’ test and validate reproducibility across triplicate experiments. For synergistic effects, apply Chou-Talalay combination index (CI) analysis .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。